PTEROSTILBENE PTEROSTILBENE : A naturally-derived stilbenoid structurally related to resveratrol, with potential antioxidant, anti-inflammatory, pro-apoptotic, antineoplastic and cytoprotective activities. Upon administration, pterostilbene exerts its anti-oxidant activity by scavenging reactive oxygen species (ROS), thereby preventing oxidative stress and ROS-induced cell damage. It may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated pathway and increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD). In addition, pterostilbene is able to inhibit inflammation by reducing the expression of various inflammatory mediators, such as interleukin (IL) 1beta, tumor necrosis factor alpha (TNF-a), inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), and nuclear factor kappa B (NF-kB). It also inhibits or prevents the activation of many signaling pathways involved in carcinogenesis, and increases expression of various tumor suppressor genes while decreasing expression of certain tumor promoting genes. It also directly induces apoptosis in tumor cells.
Pterostilbene is a stilbenol that consists of trans-stilbene bearing a hydroxy group at position 4 as well as two methoxy substituents at positions 3' and 5'. It has a role as a metabolite, an antioxidant, an antineoplastic agent and a neurotransmitter. It derives from a hydride of a trans-stilbene.
4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol, also known as (e)-3', 5'-dimethoxy-4-stilbenol or trans-pterostilbene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, 4-[(e)-2-(3, 5-dimethoxyphenyl)ethenyl]phenol is considered to be an aromatic polyketide lipid molecule. 4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol can be biosynthesized from trans-stilbene.
Brand Name: Vulcanchem
CAS No.: 18259-15-9
VCID: VC0091288
InChI: InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+
SMILES: COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

PTEROSTILBENE

CAS No.: 18259-15-9

Main Products

VCID: VC0091288

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

PTEROSTILBENE - 18259-15-9

CAS No. 18259-15-9
Product Name PTEROSTILBENE
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol
Standard InChI InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+
Standard InChIKey VLEUZFDZJKSGMX-ONEGZZNKSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC
SMILES COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
Canonical SMILES COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
Description : A naturally-derived stilbenoid structurally related to resveratrol, with potential antioxidant, anti-inflammatory, pro-apoptotic, antineoplastic and cytoprotective activities. Upon administration, pterostilbene exerts its anti-oxidant activity by scavenging reactive oxygen species (ROS), thereby preventing oxidative stress and ROS-induced cell damage. It may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated pathway and increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD). In addition, pterostilbene is able to inhibit inflammation by reducing the expression of various inflammatory mediators, such as interleukin (IL) 1beta, tumor necrosis factor alpha (TNF-a), inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), and nuclear factor kappa B (NF-kB). It also inhibits or prevents the activation of many signaling pathways involved in carcinogenesis, and increases expression of various tumor suppressor genes while decreasing expression of certain tumor promoting genes. It also directly induces apoptosis in tumor cells.
Pterostilbene is a stilbenol that consists of trans-stilbene bearing a hydroxy group at position 4 as well as two methoxy substituents at positions 3' and 5'. It has a role as a metabolite, an antioxidant, an antineoplastic agent and a neurotransmitter. It derives from a hydride of a trans-stilbene.
4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol, also known as (e)-3', 5'-dimethoxy-4-stilbenol or trans-pterostilbene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, 4-[(e)-2-(3, 5-dimethoxyphenyl)ethenyl]phenol is considered to be an aromatic polyketide lipid molecule. 4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-[(e)-2-(3, 5-Dimethoxyphenyl)ethenyl]phenol can be biosynthesized from trans-stilbene.
Synonyms 3',5'-dimethoxy-4E-stilbenol
3',5'-dimethoxy-4trans-stilbenol
3',5'-dimethoxy-resveratrol
3,5-dimethoxy-4'-hydroxy-trans-stilbene
4trans-(2-(3,5-dimethoxyphenyl)ethenyl)phenol
phenol, 4-((1E)-2-(3,5-dimethoxyphenyl)ethenyl)-
pterostilbene
pterostilbene, (E)-
trans-3,5-dimethoxy-4'-hydroxystilbene
trans-pterostilbene
PubChem Compound 5281727
Last Modified Nov 11 2021
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